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molecular formula C13H24O2 B8520517 Ethyl 2,2-dimethylnon-8-enoate CAS No. 190083-35-3

Ethyl 2,2-dimethylnon-8-enoate

Cat. No. B8520517
M. Wt: 212.33 g/mol
InChI Key: XCZYLIVBZRWXNL-UHFFFAOYSA-N
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Patent
US07989471B2

Procedure details

A solution of 2,2-dimethylnon-8-enoic acid ethyl ester (51, 800 mg, 3.77 mmol) and LiOH (806 mg, 18.9 mmol) in THF/MeOH/water, 1:1:0.5, was heated at 50° C. for 2.5 h. Then, additional LiOH (1.60 g, 10 eq) was added. After 15 h, the reaction mixture was concentrated under reduced pressure. The pH of the residue was adjusted to 3 with HCl 1N, extracted with CH2Cl2, washed with brine, dried (MgSO4), filtered and concentrated to give 650 mg (94%) of the title product (52) as a colorless oil.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
806 mg
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]([CH3:14])([CH3:13])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])C.[Li+].[OH-]>C1COCC1.CO.O>[CH3:13][C:5]([CH3:14])([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])[C:4]([OH:15])=[O:3] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C(C)OC(C(CCCCCC=C)(C)C)=O
Name
Quantity
806 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC(C(=O)O)(CCCCCC=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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